

# PqsR-IN-3 molecular target

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**Compound Focus:** PqsR-IN-3

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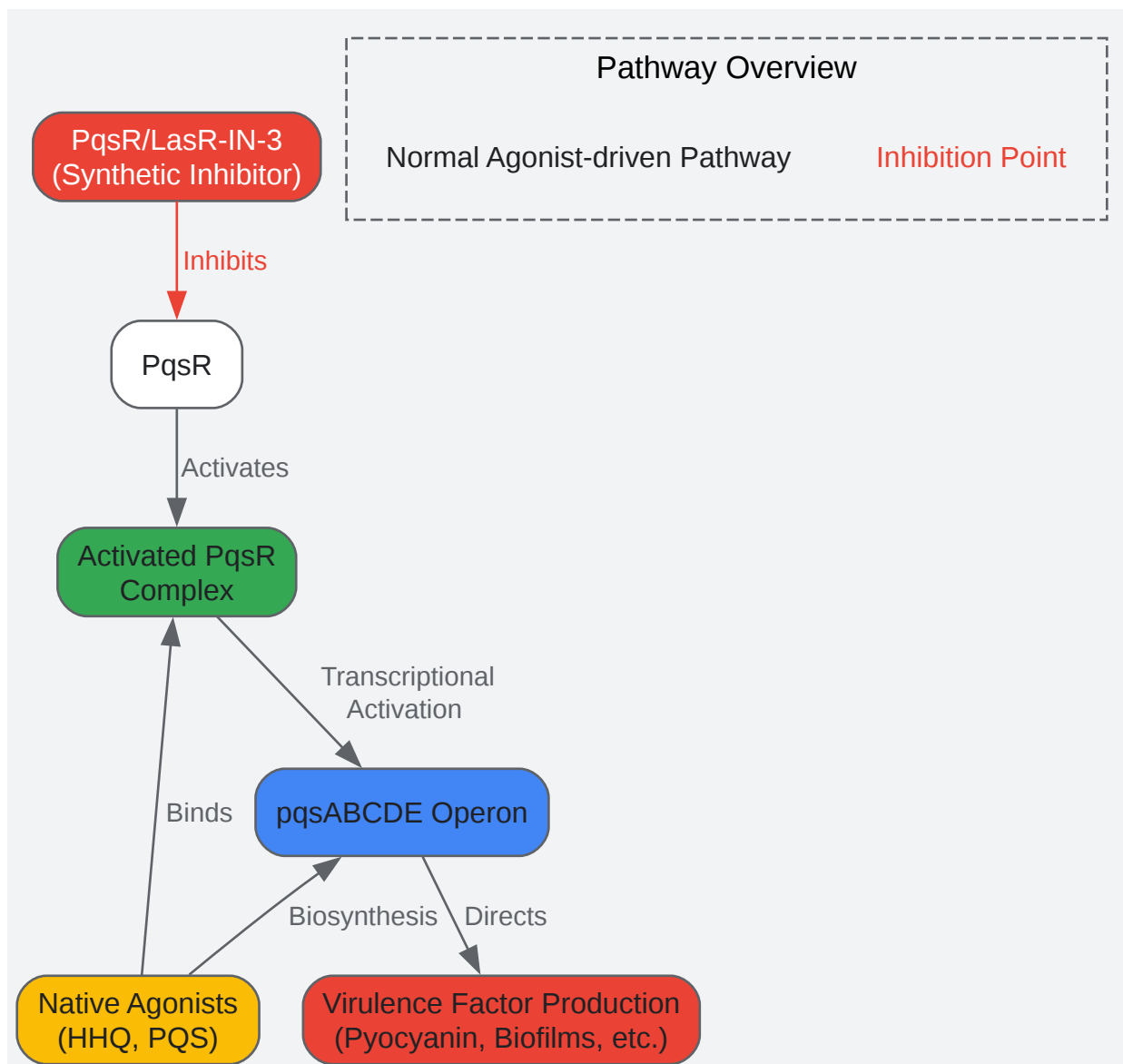
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## The PqsR Molecular Target

**PqsR** (also known as MvfR) is a crucial **LysR-type transcriptional regulator (LTTR)** in the opportunistic pathogen *Pseudomonas aeruginosa* [1]. It functions as the master regulator of the **alkyl-quinolone (AQ) quorum sensing (QS) system** [2] [3].

- **Mechanism of Action:** In the presence of its native agonist signals, such as HHQ (2-heptyl-4-hydroxyquinoline) and PQS (Pseudomonas quinolone signal), PqsR undergoes a conformational change. This activated complex then binds to the promoter region of the pqsABCDE operon, initiating a positive feedback loop that drives the production of more AQ signals and the expression of a suite of virulence factors [1] [2] [3].
- **Role in Virulence:** The PqsR-regulated QS system controls the expression of key virulence determinants in *P. aeruginosa*, including toxins like **pyocyanin**, biofilm formation, and the production of other secondary metabolites [2] [3]. Since PqsR-deficient mutants are severely attenuated in infection models, inhibiting PqsR presents a promising **anti-virulence strategy** for combating resistant infections without exerting bactericidal pressure [1] [2].

The diagram below illustrates the PqsR signaling pathway and the point of inhibition.



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*The PqsR quorum sensing pathway and inhibition mechanism.*

## Quantitative Data on PqsR/LasR-IN-3

The compound **PqsR/LasR-IN-3 (CAS 2581109-51-3)** is identified as a potent, dual inhibitor of the PqsR and LasR systems in *P. aeruginosa* [4] [5].

The table below summarizes its core bioactivity and physicochemical properties:

Property	Description
Bioactivity	Potent dual inhibitor of PqsR and LasR QS systems in <i>P. aeruginosa</i> [4] [5]. Also inhibits the hERG ion channel ( $IC_{50} = 109.01 \mu M$ ), which is an important off-target safety consideration [4] [5].
Molecular Formula	$C_{14}H_{17}NO_5S$ [5]
Molecular Weight	311.35 g/mol [5]
CAS Number	2581109-51-3 [4] [5]
Purity	$\geq 98\%$ [4]
Physical Form	White to off-white solid powder [4]

## Experimental Protocols for PqsR Inhibitor Evaluation

While a specific protocol for PqsR/LasR-IN-3 was not detailed in the search results, the following experimental workflow is standard for evaluating PqsR inhibitors, synthesized from methodologies in recent literature [2].

### Reporter Gene Assay for PqsR Inhibition

This is the primary assay to determine the potency of a PqsR inhibitor in a whole-cell context.

- **Objective:** To measure the inhibitor's ability to suppress PqsR-dependent expression of a reporter gene.
- **Key Components:**
  - **Bacterial Strain:** A genetically engineered *P. aeruginosa* strain (e.g., PAO1-L or PA14) harboring a chromosomal fusion of the PqsR-controlled pqsA promoter (PpqsA) to a luciferase ( $\text{Lux}$ ) or other reporter gene [2].
  - **Procedure:**
    - Grow the reporter strain in a suitable medium to the early logarithmic phase.

- Co-incubate the culture with the native PqsR agonist (e.g., HHQ or PQS) and varying concentrations of the inhibitor **PqsR/LasR-IN-3**.
- Incubate the culture for a set period (e.g., several hours).
- Measure the luminescence (or other reporter signal) output.
- **Data Analysis:** Calculate the **IC<sub>50</sub>** value, which is the concentration of inhibitor that reduces the signal by 50% compared to the agonist-only control [2].

## Virulence Factor Quantification

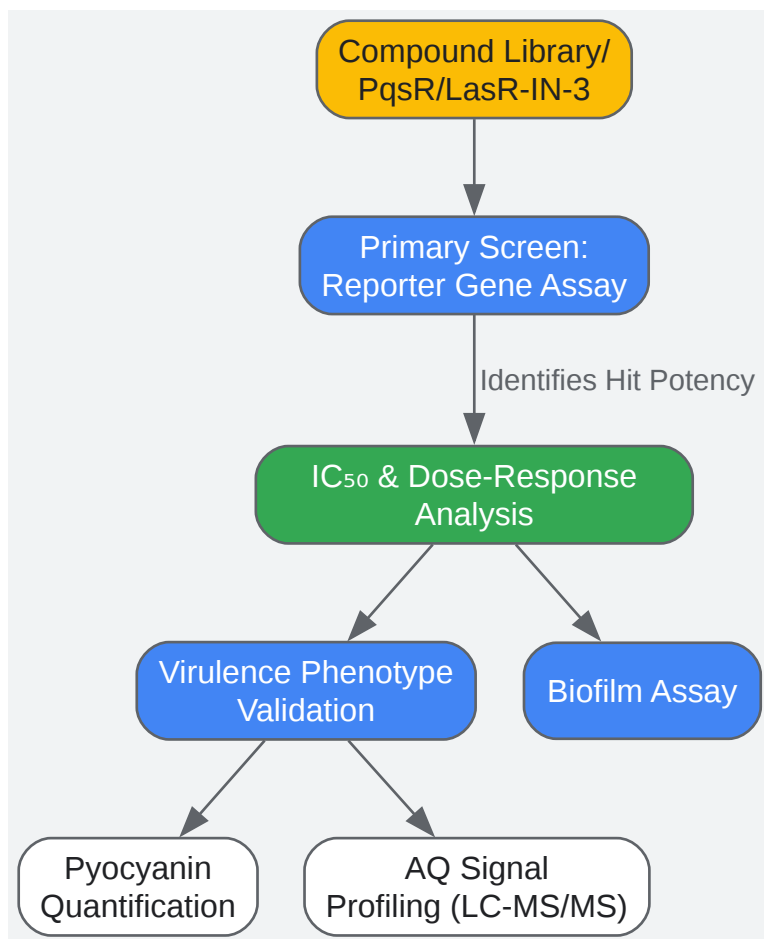
To confirm the functional consequences of PqsR inhibition.

- **Pyocyanin Measurement:**
  - **Objective:** Quantify the reduction in pyocyanin, a toxic, blue-green phenazine pigment.
  - **Procedure:**
    - Grow *P. aeruginosa* wild-type strains in the presence or absence of the inhibitor.
    - Extract pyocyanin from the culture supernatant using chloroform.
    - Re-extract into acidic solution (e.g., 0.2 N HCl).
    - Measure the absorbance at 520 nm. The concentration is calculated using the molar extinction coefficient [2].
- **Alkyl-Quinolone (AQ) Profiling:**
  - **Objective:** Directly measure the reduction in AQ signal molecules (e.g., HHQ, PQS).
  - **Procedure:** Culture supernatants are typically extracted with acidified ethyl acetate and analyzed using **liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)** to quantify specific AQ levels [2].

## Biofilm Studies

- **Objective:** Assess the impact of the inhibitor on biofilm formation, a key virulence trait.
- **Procedure:**
  - Grow *P. aeruginosa* in microtiter plates with sub-inhibitory concentrations of **PqsR/LasR-IN-3**.
  - After incubation, remove planktonic cells and stain the adhered biofilm with crystal violet.
  - Elute the dye and measure absorbance at 595 nm to quantify biofilm biomass [2].
- **Advanced Analysis:** Confocal laser scanning microscopy (CLSM) can be used to visualize the 3D architecture of the biofilms.

The following diagram outlines this core experimental workflow.



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*Core experimental workflow for evaluating PqsR inhibitors.*

## Research Context and Alternative Inhibitor Scaffolds

The field of PqsR inhibition is active, with research exploring diverse chemical scaffolds beyond PqsR/LasR-IN-3.

The table below summarizes several inhibitor types as examples:

Inhibitor Class/Name	Key Characteristics	Reported Potency (IC <sub>50</sub> )
<b>1H-Benzo[d]imidazole (e.g., 6f)</b> [2]	A potent PqsR antagonist from a hit-to-lead campaign. Shows significant inhibition of pyocyanin and AQ production in CF isolates.	Low sub-micromolar (e.g., 0.21 μM in PAO1-L) [2]
<b>Thiazole-containing Quinazolinones</b> [6]	High-potency inhibitors with crystallographically confirmed binding modes in the PqsR ligand-binding domain. Attenuate pyocyanin production.	< 300 nM [6]
<b>Marine Natural Products (MNPs)</b> [3] [7]	Novel scaffolds identified through virtual screening of ~37,000 compounds. Represent a promising source for new lead molecules (e.g., CMNPD14329).	Docking score < -10.0 kcal/mol [3] [7]
<b>3-Hydroxypyridin-4(1H)-one (PqsR-IN-3)</b> [8]	A distinct compound from PqsR/LasR-IN-3. Selective pqs system inhibitor with synergistic effects with antibiotics like ciprofloxacin.	IC <sub>50</sub> = 3.7 μM (pqs system) [8]

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